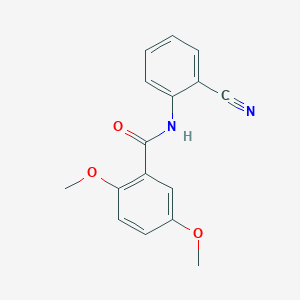

N-(2-cyanophenyl)-2,5-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-12-7-8-15(21-2)13(9-12)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYMOKEPVGATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(2-cyanophenyl)-2,5-dimethoxybenzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available, or easily synthesizable starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide C-N bond, as this is one of the most common and reliable bond-forming reactions in organic synthesis.

This primary disconnection yields two key synthons: a 2,5-dimethoxybenzoyl cation and a 2-cyanoaniline anion. These synthons correspond to the practical synthetic precursors, 2,5-dimethoxybenzoic acid (or its activated derivatives) and 2-cyanoaniline.

Figure 1: Retrosynthetic Disconnection of this compound

O O

// //Ph-C-NH-Ph-CN retrosynthetic arrow Ph-C+ + -NH-Ph-CN | | OMe OMe | | OMe OMe

(N-(2-cyanophenyl)-2,5- (2,5-dimethoxybenzoyl (2-cyanoaniline dimethoxybenzamide) synthon) synthon)

Optimization of Reaction Conditions and Yield

The optimization of the synthesis of N-aryl amides is a well-documented area of research, and these principles can be applied to maximize the yield and purity of this compound. Key parameters that can be systematically varied and optimized include the choice of solvent, base, temperature, and the potential use of a catalyst.

For instance, in the synthesis of N-phenyl benzamide (B126) from nitrobenzene (B124822) and benzoyl chloride, the reaction conditions were optimized by screening different metal reductants and adjusting the equivalents of the acyl chloride. It was found that using iron dust as the reductant in water at 60°C for 36 hours provided an 88% yield. rsc.org Similarly, for the synthesis of benzanilides from N-benzylbenzamidine, a screening of solvents and bases revealed that toluene (B28343) at 100°C for 15 hours without a base additive gave the optimal results. mdpi.com

These examples highlight the importance of empirical optimization for each specific substrate pairing. For the synthesis of this compound, a designed experiment could explore the following variables:

| Parameter | Variables to be Tested | Rationale |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile | Solubility of reactants and intermediates, and influence on reaction rate. |

| Base | Triethylamine (TEA), Pyridine (B92270), N,N-Diisopropylethylamine (DIPEA) | Efficiency in scavenging HCl byproduct and minimizing side reactions. |

| Temperature | 0 °C to reflux | Balancing reaction rate with potential for side product formation. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | To accelerate the acylation reaction, particularly if the amine is not very nucleophilic. |

By systematically varying these conditions, it is possible to achieve high yields of the desired product, often exceeding 90%, as is common for this type of amide coupling.

Stereochemical Considerations in Synthesis

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, its synthesis does not involve stereochemical considerations such as enantioselectivity or diastereoselectivity.

However, it is important to note that the introduction of a chiral center into either the aniline (B41778) or the benzoyl moiety would necessitate a stereocontrolled synthetic approach to obtain a specific stereoisomer. For instance, if a chiral amine or a chiral carboxylic acid were used as a starting material, the reaction conditions would need to be carefully selected to avoid racemization, particularly if the stereocenter is adjacent to the reacting functional group. In such cases, the use of mild coupling reagents and low reaction temperatures is often crucial. Research on amide bond formation with epimerization-prone substrates has shown that reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of pyridine can provide high yields with very low epimerization. acs.org

Development of Novel Synthetic Pathways for Analogues

The development of novel synthetic pathways is crucial for accessing analogues of this compound with diverse substitution patterns. Several modern synthetic methodologies for the formation of N-aryl amides can be employed.

One such approach is the rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids. nih.gov This method allows for the synthesis of N-aryl benzamides by the reaction of substituted benzoic acids with isocyanates, where the carboxylate group acts as a removable directing group. This strategy could be adapted to synthesize analogues with substitution patterns that are not easily accessible through traditional methods.

Another innovative route involves the synthesis of N-arylamides from N-substituted amidines via a hypervalent iodine-mediated aza-Hofmann-type rearrangement. mdpi.com This protocol allows for the preparation of various substituted N-arylamides in high yields.

Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, could be adapted to form the C-N bond between an aryl halide and an amide, or an amine and an aryl halide, providing a versatile route to a wide range of analogues. A general method for the N-arylation of sulfamides with aryl bromides using a dual-catalytic system of nickel and a photoexcitable iridium complex at room temperature has also been reported, which could potentially be adapted for the synthesis of benzamide analogues. chemrxiv.org

The synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives has been achieved through the selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst, demonstrating a method to incorporate the N-(2-cyanophenyl) moiety into different amide structures. researchgate.net

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of a synthetic route are critical considerations for the practical application of a compound. For the synthesis of this compound, the traditional acylation of an amine with an acyl chloride is generally a highly scalable and efficient process.

Several factors contribute to the scalability of amide synthesis. researchgate.netacs.org The choice of reagents is paramount; using inexpensive and readily available starting materials and reagents is crucial for cost-effectiveness. researchgate.net The reaction should ideally be robust, meaning it is tolerant of minor variations in reaction conditions and gives consistent yields. acs.org Work-up and purification procedures should be straightforward, avoiding the need for chromatography if possible. Crystallization is often the preferred method for purification on a large scale.

A review of large-scale amidations in process chemistry highlights the importance of selecting the appropriate coupling reagent, base, and solvent to ensure safety, minimize waste, and optimize atom economy. researchgate.net For instance, the use of thionyl chloride in dimethylacetamide has been shown to be an effective method for the direct formation of amides from carboxylic acids in the absence of a base. researchgate.net

Flow chemistry is an emerging technology that offers significant advantages for the scalable synthesis of amides, including improved heat and mass transfer, reduced reaction times, and enhanced safety. numberanalytics.com This approach could be particularly beneficial for optimizing the synthesis of this compound and its analogues on an industrial scale.

Structural Characterization and Spectroscopic Analysis for Research Purity and Identity

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic analysis is paramount for confirming the molecular structure of N-(2-cyanophenyl)-2,5-dimethoxybenzamide. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The protons on the two aromatic rings and the two methoxy (B1213986) groups would resonate at characteristic chemical shifts, influenced by their electronic surroundings. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further refine the structural assignment. COSY experiments would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC would correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H connectivity information.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.90 - 8.50 | m |

| OCH₃ | 3.80 - 4.00 | s |

| NH | 9.50 - 10.50 | s (broad) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 164 - 168 |

| Aromatic C-O | 150 - 155 |

| Aromatic C | 110 - 140 |

| C≡N (Nitrile) | 115 - 120 |

| OCH₃ | 55 - 60 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O₃), high-resolution mass spectrometry (HRMS) would be employed to accurately determine its monoisotopic mass. The experimentally measured mass should align closely with the calculated theoretical mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments may correspond to the loss of functional groups like the methoxy or cyano groups.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Calculated Molecular Weight | 282.29 g/mol |

| Predicted [M+H]⁺ | 283.1026 |

Note: Predicted values are for the protonated molecule and may vary based on the ionization technique.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. These would include a sharp absorption for the nitrile (C≡N) stretch, a strong absorption for the amide carbonyl (C=O) stretch, an N-H stretching vibration for the amide, and C-O stretching vibrations for the methoxy groups and the aromatic ether linkages.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C≡N Stretch (Nitrile) | 2220 - 2260 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1250 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Chromatographic Purity Assessment

To ensure the reliability of research data, the purity of this compound must be rigorously assessed. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are the standard for this purpose. By passing the compound through a stationary phase with a mobile phase, impurities can be separated and quantified. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which is typically expected to be greater than 95-98% for research-grade material.

Table 5: Chromatographic Purity Assessment of this compound

| Technique | Typical Column | Mobile Phase | Detection | Expected Purity |

|---|---|---|---|---|

| HPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV at 254 nm | >98% |

Note: The specific conditions would need to be optimized for the compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate electronic structure and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For N-(2-cyanophenyl)-2,5-dimethoxybenzamide, an FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

To identify potential biological targets for this compound, a reverse docking approach could be employed. This involves docking the molecule against a library of known protein structures to find potential binding partners. The identification of putative targets is the first step in understanding the compound's potential pharmacological effects. nih.gov

Once a potential target is identified, a more detailed docking analysis can reveal the specific binding mode and the nature of the interactions between this compound and the protein's active site. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. A hypothetical interaction profile might show the cyano group acting as a hydrogen bond acceptor and the dimethoxy groups participating in hydrophobic interactions.

| Interaction Type | Potential Functional Groups Involved | Importance in Binding |

| Hydrogen Bonding | Amide N-H, Cyano nitrogen, Methoxy (B1213986) oxygens | Directional interactions that contribute significantly to binding specificity. |

| Hydrophobic Interactions | Phenyl rings | Stabilize the ligand in the binding pocket. |

| Pi-Pi Stacking | Aromatic rings | Can occur between the ligand and aromatic residues in the protein. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures in different environments (e.g., in vacuum or in a solvent). When docked into a protein target, MD simulations can assess the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to evaluate the stability of the complex. nih.gov

De Novo Design Approaches for Analogues Based on Computational Models

De novo drug design is a computational methodology aimed at generating novel molecular structures with desired pharmacological properties from the ground up. nih.govnih.gov This approach is particularly valuable when existing chemical space has been extensively explored or when novel scaffolds are sought to overcome challenges such as patentability or off-target effects. For a molecule like this compound, de novo design can be employed to create analogues with potentially improved activity, selectivity, or pharmacokinetic profiles.

The process typically begins with the identification of a biological target and its binding site. universiteitleiden.nl Computational algorithms then "grow" new molecules within the constraints of this binding pocket, assembling them from fragments or individual atoms. openmedicinalchemistryjournal.com Structure-based de novo design leverages the three-dimensional structure of the target protein to guide the generation of complementary ligands. universiteitleiden.nl Various computational tools and algorithms, such as evolutionary algorithms and deep learning models like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be utilized to explore the vast chemical space and propose novel, synthetically accessible molecules. nih.govuniversiteitleiden.nl

In the context of this compound, a de novo design strategy would involve defining the core scaffold or key pharmacophoric features to be retained while exploring modifications at different positions. For instance, the dimethoxybenzamide or the cyanophenyl moieties could be used as starting points for fragment-based growing algorithms. The software would then suggest various substitutions or alternative ring systems that could enhance binding affinity to a putative target. A hypothetical workflow for the de novo design of analogues is outlined in the table below.

| Step | Description | Computational Tools/Methods | Desired Outcome |

| 1. Target Identification & Binding Site Analysis | Identification of the biological target and characterization of the binding pocket's size, shape, and key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions). | Molecular Docking Software (e.g., AutoDock, Glide), Pocket Detection Algorithms | A well-defined 3D model of the binding site with key interaction features mapped. |

| 2. Fragment Library Generation | Creation of a library of molecular fragments that can be used as building blocks for the new molecules. These can be derived from known ligands or general chemical databases. | Fragment Generation Software, Chemical Databases (e.g., ZINC, PubChem) | A diverse library of molecular fragments with desirable chemical properties. |

| 3. Molecular Growth & Linking | Algorithmic assembly of fragments within the binding site to generate novel molecular structures. This can involve growing from a seed fragment or linking multiple fragments together. | De Novo Design Software (e.g., LigBuilder, e-LEA3D), Evolutionary Algorithms | A set of novel chemical structures predicted to have favorable interactions with the target. |

| 4. Scoring & Filtering | Evaluation of the generated molecules based on predicted binding affinity, drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility. | Scoring Functions, ADMET Prediction Tools, Synthetic Accessibility Scores | A prioritized list of candidate molecules with high predicted potency and favorable drug-like properties. |

| 5. Iterative Optimization | Refinement of the most promising candidates through further computational analysis and structural modifications to optimize their properties. | Molecular Dynamics Simulations, Free Energy Perturbation (FEP) | A small number of highly optimized lead candidates for chemical synthesis and experimental validation. |

This systematic approach allows for the exploration of a much broader chemical space than traditional chemical synthesis and screening, potentially leading to the discovery of truly innovative analogues of this compound. semanticscholar.org

Prediction of Structure-Activity Relationships (SAR) through In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. semanticscholar.org In silico methods provide powerful tools for predicting SAR, thereby guiding the rational design of more potent and selective molecules. mdpi.com For this compound and its potential analogues, computational techniques can elucidate the key structural features required for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico approach that develops mathematical models to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are built using molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

Commonly used molecular descriptors in QSAR studies include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices and molecular weight.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, with LogP being a key example.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. tandfonline.com These techniques generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. For instance, a CoMFA analysis of a series of benzamide (B126) derivatives might reveal that bulky substituents at a particular position on the phenyl ring are favorable for activity, while electronegative groups are detrimental. tandfonline.com

The general workflow for a predictive SAR study using in silico methods is presented below:

| Step | Description | Key Considerations | Expected Output |

| 1. Dataset Preparation | A set of structurally related compounds with experimentally determined biological activities is compiled. The dataset is typically divided into a training set for model building and a test set for validation. | Structural diversity and a wide range of activity values are crucial for a robust model. | A curated dataset of molecules with their corresponding biological activities. |

| 2. Molecular Descriptor Calculation | A wide range of molecular descriptors are calculated for each compound in the dataset. | The choice of descriptors should be relevant to the biological activity being studied. | A matrix of numerical values representing the chemical features of each molecule. |

| 3. Model Development | Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. | The model should be statistically significant and have good predictive power. | A QSAR equation or model that can predict the activity of new compounds. |

| 4. Model Validation | The predictive ability of the QSAR model is assessed using internal and external validation techniques. This ensures the model is not overfitted to the training data. | Cross-validation, prediction for the test set, and other statistical metrics are used. | A validated and reliable predictive model. |

| 5. Interpretation and Application | The QSAR model is interpreted to understand the key structural features influencing activity. The model is then used to predict the activity of newly designed compounds. | The model provides rational guidance for the design of more potent analogues. | A deeper understanding of the SAR and the identification of promising new molecules for synthesis. |

By applying these in silico methods to this compound and its derivatives, researchers can gain valuable insights into the structural requirements for a desired biological effect, thereby accelerating the drug discovery and development process.

Investigation of Molecular Interactions and Target Engagement

Biochemical and Biophysical Characterization of Compound-Target Binding

No studies detailing the binding characteristics of N-(2-cyanophenyl)-2,5-dimethoxybenzamide to specific biological targets have been identified.

Enzyme Inhibition Kinetics and Mechanism (e.g., Tyrosinase, NQO2, NAMPT, PDE4)

There is no available scientific literature that has investigated or reported on the enzyme inhibition kinetics or mechanism of action for this compound against tyrosinase, quinone reductase 2 (NQO2), nicotinamide (B372718) phosphoribosyltransferase (NAMPT), or phosphodiesterase-4 (PDE4). As such, data on its potential inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or the nature of inhibition (e.g., competitive, non-competitive) is not available.

Receptor Binding Assays and Affinity Determination (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Serotonin (B10506) 5-HT2A Receptor, Sigma Receptors)

No receptor binding assays have been published for this compound. Therefore, its binding affinity (Kᵢ or Kₔ), selectivity, or potency at nicotinic acetylcholine receptors, the serotonin 5-HT2A receptor, or sigma receptors (σ₁ and σ₂) remains uncharacterized.

Functional Assays to Correlate Binding with Biological Response (In Vitro)

In the absence of confirmed binding to a specific target, no in vitro functional assays have been conducted or reported for this compound. Research to determine whether the compound acts as an agonist, antagonist, or inverse agonist at any receptor, or modulates the activity of any enzyme in a cellular context, has not been published.

Allosteric Modulation Studies (if applicable)

There is no information available to suggest that this compound functions as an allosteric modulator at any receptor or enzyme. Studies to investigate its potential to bind to a site topographically distinct from the primary (orthosteric) site and modulate the affinity or efficacy of an endogenous ligand have not been performed.

Elucidation of Signaling Pathways Mediated by Compound-Target Interaction

Given that no primary biological target has been identified for this compound, there is no research elucidating its impact on any intracellular signaling pathways. Studies on downstream effects, such as changes in second messenger concentrations (e.g., cAMP, Ca²⁺) or the activation/inhibition of specific kinases or transcription factors following compound application, are absent from the scientific record.

Structure Activity Relationship Sar Studies

Design and Synthesis of N-(2-cyanophenyl)-2,5-dimethoxybenzamide Analogues

The design and synthesis of analogues are the foundational steps in any SAR study. For this compound, this involves the systematic modification of its three main components: the 2-cyanophenyl ring, the 2,5-dimethoxybenzamide (B1347182) core, and the amide linker.

The 2-cyanophenyl group is a key structural feature that likely plays a significant role in the molecule's interaction with its biological target. Modifications to this ring can alter its electronic properties, steric profile, and hydrogen bonding capacity. A systematic approach to modifying this moiety would involve:

Positional Isomerism of the Cyano Group: Moving the cyano group to the 3- or 4-position of the phenyl ring would help to understand the importance of its ortho-positioning relative to the amide linkage. It is plausible that the proximity of the cyano group to the amide nitrogen is crucial for maintaining a specific conformation or for direct interaction with the target.

Replacement of the Cyano Group: Substituting the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) would elucidate the role of the electronic nature of this substituent. Additionally, replacing it with hydrogen bond donors or acceptors (e.g., hydroxyl, amino) could reveal potential interactions at the binding site.

Introduction of Additional Substituents: Adding various substituents (e.g., halogens, alkyl groups) at other positions on the phenyl ring would probe the steric and electronic tolerance of the binding pocket.

A hypothetical data table illustrating the impact of such modifications is presented below.

| Compound | Modification on 2-Cyanophenyl Moiety | Hypothetical Activity (IC50, µM) |

| 1 | 2-cyano (Parent) | 1.0 |

| 2 | 3-cyano | 5.2 |

| 3 | 4-cyano | 10.8 |

| 4 | 2-nitro | 2.5 |

| 5 | 2-trifluoromethyl | 3.1 |

| 6 | 2-chloro | 1.8 |

| 7 | 2-methyl | 4.5 |

This data is hypothetical and for illustrative purposes only.

The 2,5-dimethoxybenzamide core provides a rigid scaffold and specific electronic and steric features that are likely important for activity. SAR studies on this part of the molecule would involve:

Alteration of Methoxy (B1213986) Groups: Investigating the effect of removing one or both methoxy groups, or shifting their positions on the benzamide (B126) ring (e.g., to 3,4- or 3,5-positions), would clarify their contribution to binding.

Substitution of Methoxy Groups: Replacing the methoxy groups with other substituents of varying size and electronic character (e.g., ethoxy, trifluoromethoxy, hydroxyl) would provide insights into the steric and electronic requirements of this region of the binding site.

Ring Variation: Replacing the phenyl ring of the benzamide core with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) could lead to novel scaffolds with potentially improved properties.

A hypothetical data table for these modifications is shown below.

| Compound | Modification on 2,5-Dimethoxybenzamide Core | Hypothetical Activity (IC50, µM) |

| 1 | 2,5-dimethoxy (Parent) | 1.0 |

| 8 | 2-methoxy | 3.7 |

| 9 | 5-methoxy | 8.1 |

| 10 | 2,5-diethoxy | 2.2 |

| 11 | 2,5-dichloro | 6.9 |

| 12 | 3,4-dimethoxy | 15.4 |

This data is hypothetical and for illustrative purposes only.

Amide Bond Reversal: Synthesizing the retro-amide analogue would help to understand the importance of the directionality of the hydrogen bond donor (N-H) and acceptor (C=O) groups.

Linker Extension or Contraction: Introducing or removing methylene (B1212753) units between the amide and one of the rings would alter the distance and relative orientation of the two aromatic systems.

Replacement of the Amide Bond: Substituting the amide with other linkers such as a sulfonamide, an ether, or a thioether would probe the necessity of the amide functionality for activity.

Systematic Analysis of Structural Features Influencing Molecular Interactions

A thorough analysis of the SAR data obtained from the synthesized analogues would reveal key structural features that govern the molecular interactions with the biological target. This analysis would focus on:

Electronic Effects: Correlation of biological activity with the electronic properties of the substituents (e.g., Hammett constants) would indicate whether electron-donating or electron-withdrawing groups are favored in different parts of the molecule.

Steric Effects: The size and shape of substituents would be analyzed to map the steric constraints of the binding pocket. The use of Taft steric parameters could quantify these effects.

Hydrophobicity: The lipophilicity of the analogues, often quantified by logP values, would be correlated with their activity to understand the nature of the binding site and to optimize pharmacokinetic properties.

Hydrogen Bonding: The presence and positioning of hydrogen bond donors and acceptors would be systematically evaluated to identify crucial hydrogen bonding interactions with the target.

Identification of Key Pharmacophoric Elements

Based on the SAR data, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, the key pharmacophoric elements might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O and/or the cyano nitrogen).

Two aromatic/hydrophobic regions (the 2-cyanophenyl and 2,5-dimethoxybenzoyl rings).

Specific spatial relationships and distances between these features.

The identification of these elements is crucial for designing novel compounds with different scaffolds but similar biological activity.

Development of Predictive SAR Models (In Vitro/In Silico)

To further refine the understanding of the SAR and to predict the activity of unsynthesized compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate the structural properties of the molecules with their biological activity.

2D-QSAR: These models use topological and physicochemical descriptors to build linear or non-linear regression models. For instance, a study on N-(2-aminophenyl)-benzamide derivatives, which are structurally related, successfully employed multiple linear regression to develop a QSAR model for HDAC2 inhibition. sphinxsai.comresearchgate.net This suggests that a similar approach could be fruitful for this compound.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models. These methods correlate the 3D steric and electrostatic fields around the molecules with their activity, providing a more detailed and visual representation of the SAR. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors has demonstrated the utility of this approach in identifying key structural requirements for activity. nih.govresearchgate.net

The development of robust and predictive SAR models is a powerful tool in the lead optimization process, enabling the prioritization of the synthesis of the most promising analogues and accelerating the discovery of new drug candidates.

Exploration of Biological Activities in Pre Clinical Research Models Mechanistic Focus

In Vitro Studies on Cellular Systems for Mechanistic Insights

No studies were identified that investigated the impact of N-(2-cyanophenyl)-2,5-dimethoxybenzamide on cellular pathways such as antioxidative or antiproliferative mechanisms in any cell lines.

There is no available research detailing the interaction of this compound with specific enzymes or receptors to mediate cellular responses.

No literature was found that examines the antimicrobial activity of this compound against Staphylococcus aureus or any other microorganisms, nor any elucidation of its potential molecular mechanisms of antimicrobial action.

Ex Vivo Tissue Studies to Characterize Biological Responses

There are no published studies on the use of ex vivo tissue models to characterize the biological responses to this compound.

Use of Animal Models for Mechanistic Probe and Target Engagement Studies (non-toxicology, non-efficacy for human treatment)

No in vivo studies in animal models have been reported that evaluate the tissue distribution or target delivery of this compound.

Assessment of Biomarker Modulation in Response to Compound Exposure

A comprehensive review of scientific literature and preclinical research databases reveals a significant gap in the available information regarding the specific biological activities and biomarker modulation of the chemical compound This compound . Despite extensive searches for scholarly articles, patents, and research publications detailing its effects in preclinical models, no specific data on its influence on cellular or molecular biomarkers could be identified.

The study of biomarker modulation is a critical aspect of preclinical research, providing essential insights into a compound's mechanism of action, potential therapeutic efficacy, and safety profile. This process typically involves exposing biological systems, such as cell cultures or animal models, to the compound and subsequently measuring changes in the levels or activity of specific proteins, genes, or other biomolecules.

In the absence of any published research, it is not possible to provide detailed findings or data tables on how this compound may alter specific biomarkers. The scientific community has not yet publicly characterized the interactions of this particular compound with biological targets or its downstream effects on cellular signaling pathways.

Therefore, any discussion on the modulation of biomarkers by this compound would be entirely speculative. Future preclinical investigations would be necessary to elucidate the compound's biological effects. Such studies would likely involve a range of modern molecular biology techniques, including but not limited to:

Genomic and Transcriptomic Analysis: To assess changes in gene expression profiles in response to the compound.

Proteomic Analysis: To identify and quantify alterations in protein expression and post-translational modifications.

Metabolomic Analysis: To study the impact on metabolic pathways and endogenous metabolite levels.

Kinase and Enzyme Assays: To determine if the compound inhibits or activates specific enzymes involved in cellular signaling.

Until such research is conducted and published, the scientific understanding of this compound's effects on biological systems remains limited.

Future Research Directions and Translational Perspectives Academic

Novel Synthetic Approaches for Complex Analogues

The development of novel synthetic routes is crucial for generating a library of analogues with diverse functionalities. These analogues would be instrumental in establishing structure-activity relationships (SAR). Future synthetic strategies could focus on:

Diversification of the Benzamide (B126) Core: Introducing various substituents on both the 2,5-dimethoxybenzoyl and the 2-aminobenzonitrile (B23959) rings to probe the electronic and steric requirements for biological activity.

Bioisosteric Replacement: Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bioisosteres to modulate potency and pharmacokinetic properties.

Scaffold Hopping: Designing and synthesizing novel heterocyclic systems that mimic the spatial arrangement of the key pharmacophoric features of the parent molecule.

| Synthetic Strategy | Rationale | Potential Outcome |

| Substituent Modification | Explore electronic and steric effects on target binding. | Enhanced potency and selectivity. |

| Bioisosteric Replacement | Modulate physicochemical and pharmacokinetic properties. | Improved drug-like characteristics. |

| Scaffold Hopping | Discover novel intellectual property and improved scaffolds. | Identification of new chemical series with therapeutic potential. |

Advanced Computational Approaches for Rational Design

Computational chemistry can significantly accelerate the drug discovery process by providing insights into the molecular interactions between N-(2-cyanophenyl)-2,5-dimethoxybenzamide analogues and their potential biological targets. Advanced computational methods that could be employed include:

Molecular Docking and Virtual Screening: To predict the binding modes and affinities of a virtual library of analogues against known and putative targets. This can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the analogues with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex, providing a deeper understanding of the binding mechanism and the role of conformational changes.

| Computational Method | Application | Expected Insight |

| Molecular Docking | Predict binding poses and affinities. | Prioritization of synthetic targets. |

| QSAR | Correlate structure with activity. | Guidance for rational design of new analogues. |

| Molecular Dynamics | Simulate ligand-target interactions over time. | Understanding of binding stability and mechanism. |

Discovery of New Biological Targets and Mechanisms

Given that structurally related dimethoxy-substituted benzamides and other benzamide derivatives have shown activity as tubulin polymerization inhibitors, a primary area of investigation would be to assess the effect of this compound on microtubule dynamics. Research should focus on:

Phenotypic Screening: Utilizing high-content imaging and cell-based assays to identify the cellular pathways modulated by the compound.

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) to identify the direct molecular targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays would be necessary to elucidate the precise mechanism of inhibition or modulation.

Compounds with similar structural features have been investigated for their ability to inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.govmdpi.com

Development of Research Tools and Probes Based on this compound Scaffold

The scaffold of this compound could be chemically modified to create valuable research tools for chemical biology. This could involve:

Fluorescent Probes: Attaching a fluorophore to the scaffold to visualize its subcellular localization and interaction with its biological target in living cells.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker to covalently label the target protein for identification and characterization.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule to enable pull-down experiments for the enrichment and identification of binding partners.

| Probe Type | Modification | Application |

| Fluorescent | Addition of a fluorophore. | Live-cell imaging and target localization. |

| Affinity-Based | Incorporation of a reactive group. | Covalent labeling and target identification. |

| Biotinylated | Conjugation of biotin. | Pull-down assays and identification of binding partners. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach would be highly informative. This would involve analyzing the changes in the transcriptome, proteome, and metabolome of cells upon treatment with the compound.

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered, providing clues about the affected signaling pathways.

Proteomics (Mass Spectrometry): To quantify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response.

Metabolomics: To analyze changes in the levels of small molecule metabolites, which can reveal alterations in cellular metabolism.

Integrating these datasets can help to construct a comprehensive model of the compound's mechanism of action and identify potential biomarkers for its activity. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Q & A

Basic Research Question

- Safety Protocols : Wear PPE (gloves, lab coat, goggles) and use fume hoods to avoid inhalation/contact. Avoid skin exposure due to potential irritancy .

- Waste Management : Segregate organic waste containing cyanophenyl groups and dispose via licensed hazardous waste facilities. Neutralize acidic byproducts (e.g., formic acid) before disposal .

What advanced techniques are suitable for characterizing the crystalline structure of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Use phase annealing methods (e.g., SHELX-90) to resolve larger structures. Negative quartet relations improve phase determination for atomic-resolution models .

- Computational Profiling : Apply quantum chemistry and QSPR models to predict crystallinity and stability. Tools like CC-DPS offer thermodynamic and neural network-based analyses .

How can biological activity assays be designed to evaluate this compound?

Advanced Research Question

- In Vitro Cytotoxicity : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cell lines (e.g., hepatocellular carcinoma) with IC calculations .

- Target Engagement : Screen for dopamine D3 receptor binding using competitive displacement assays with -ligands. Optimize functional groups (e.g., methoxy positions) for selectivity .

How do structural analogs with modified methoxy or cyano groups affect pharmacological properties?

Advanced Research Question

- SAR Studies : Compare with analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) or 5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide (CAS 335397-45-0).

- Key Modifications :

What methodologies resolve contradictions in solubility and stability data for this compound?

Advanced Research Question

- Controlled Experiments : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy.

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies often arise from residual solvents (e.g., formic acid) in purification steps .

How can computational modeling optimize the compound’s pharmacokinetic profile?

Advanced Research Question

- ADME Prediction : Use tools like SwissADME to assess logP (target ~2.5), BBB permeability, and CYP450 interactions.

- Docking Simulations : Model interactions with dopamine D3 receptors (PDB: 3PBL) to prioritize substituents enhancing binding energy (e.g., fluorine at position 5) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.